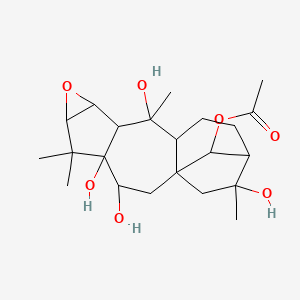

Rhodojaponin V

Description

Properties

CAS No. |

37720-86-8 |

|---|---|

Molecular Formula |

C22H34O7 |

Molecular Weight |

410.5 g/mol |

IUPAC Name |

[(1S,3R,4R,6R,8S,9S,10R,11R,14R,15R,17R)-3,4,10,15-tetrahydroxy-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecan-17-yl] acetate |

InChI |

InChI=1S/C22H34O7/c1-10(23)28-16-11-6-7-12-20(5,26)15-14-17(29-14)18(2,3)22(15,27)13(24)8-21(12,16)9-19(11,4)25/h11-17,24-27H,6-9H2,1-5H3/t11-,12+,13-,14+,15+,16-,17+,19-,20-,21+,22-/m1/s1 |

InChI Key |

OHDPFRGZBUACTR-JOIIKWRGSA-N |

Isomeric SMILES |

CC(=O)O[C@H]1[C@H]2CC[C@@H]3[C@]1(C[C@H]([C@]4([C@H]([C@]3(C)O)[C@H]5[C@@H](C4(C)C)O5)O)O)C[C@@]2(C)O |

Canonical SMILES |

CC(=O)OC1C2CCC3C1(CC(C4(C(C3(C)O)C5C(C4(C)C)O5)O)O)CC2(C)O |

Origin of Product |

United States |

Foundational & Exploratory

The Natural Provenance of Rhodojaponin V: A Technical Guide for Researchers

Introduction

Rhodojaponin V is a member of the grayanane family of diterpenoids, a class of natural products characterized by a unique 5/7/6/5 tetracyclic carbon skeleton.[1] These compounds are exclusively found within the plant kingdom in species belonging to the Ericaceae (heath or heather) family.[1] Grayanane diterpenoids, including this compound and its structural analogs, are of significant interest to the scientific community due to their diverse and potent biological activities, which include analgesic, anti-inflammatory, and protein tyrosine phosphatase 1B (PTP1B) inhibitory properties.[1] This technical guide provides an in-depth overview of the natural sources of this compound, including quantitative data on related compounds, detailed experimental protocols for isolation, and a visualization of its proposed biosynthetic pathway.

Natural Sources of this compound and Related Grayanane Diterpenoids

The primary natural sources of this compound and other grayanane diterpenoids are plants of the genus Rhododendron. While research specifically quantifying this compound is limited, extensive studies on closely related and co-occurring compounds, such as Rhodojaponin II, III, and VI, point to Rhododendron molle (Chinese azalea) as a principal source.[2] Other species within the Rhododendron genus, such as Rhododendron micranthum and Rhododendron auriculatum, have also been identified as sources of various grayanane diterpenoids.[3][4][5] The flowers and leaves of these plants are the primary tissues from which these compounds are extracted.[2][6]

Quantitative Analysis of Rhodojaponins in Rhododendron molle

| Compound | Plant Source | Plant Part | Extraction Method | Analytical Method | Concentration (% of Extract) | Reference |

| Rhodojaponin II | Rhododendron molle | Flowers | Ultrasonic extraction with 75% ethanol | HPLC-ELSD | 1.038% | [2] |

| Rhodojaponin III | Rhododendron molle | Flowers | Ultrasonic extraction with 75% ethanol | HPLC-ELSD | 0.866% | [2] |

Experimental Protocol: Extraction and Isolation of Grayanane Diterpenoids

The following is a representative experimental protocol for the extraction and isolation of grayanane diterpenoids, including rhodojaponins, from Rhododendron species. This protocol is a composite of methodologies described in the literature for the isolation of related compounds.[6]

4.1 Plant Material and Extraction

-

Plant Material: Air-dried and powdered flowers of Rhododendron molle are used as the starting material.

-

Extraction: The powdered plant material is extracted with 95% ethanol under reflux conditions. The extraction is typically repeated three times to ensure maximum yield. The resulting extracts are combined and concentrated under reduced pressure to yield a crude extract.

4.2 Fractionation

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, dichloromethane (CH₂Cl₂), and ethyl acetate (EtOAc).

-

Column Chromatography (Macroporous Resin): The ethyl acetate fraction, which is typically rich in grayanane diterpenoids, is subjected to column chromatography on a macroporous resin (e.g., D101). Elution is performed with a gradient of ethanol in water.

4.3 Isolation and Purification

-

Silica Gel Column Chromatography: Fractions from the macroporous resin column are further separated by silica gel column chromatography using a gradient elution system, often a mixture of chloroform and methanol.

-

Sephadex LH-20 Chromatography: Further purification can be achieved using a Sephadex LH-20 column with methanol as the mobile phase to remove smaller molecules and pigments.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Final purification of individual compounds is typically accomplished by preparative or semi-preparative RP-HPLC.

Biosynthesis of Grayanane Diterpenoids

Grayanane diterpenoids are biosynthesized from the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP). The proposed biosynthetic pathway involves a series of enzymatic cyclizations and rearrangements to form the characteristic 5/7/6/5 tetracyclic core.

Conclusion

This compound, a complex and bioactive grayanane diterpenoid, originates from plants of the Ericaceae family, with Rhododendron species being the most prominent sources. While specific quantitative data for this compound remains an area for further investigation, the analysis of co-occurring rhodojaponins in Rhododendron molle provides a valuable benchmark. The isolation of these compounds requires a multi-step process of extraction, fractionation, and chromatographic purification. The elucidation of the biosynthetic pathway of grayanane diterpenoids offers a foundation for future synthetic biology and metabolic engineering efforts aimed at producing these valuable compounds. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the natural sources and procurement of this compound and its congeners.

References

- 1. Recent Advances in Grayanane Diterpenes: Isolation, Structural Diversity, and Bioactivities from Ericaceae Family (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Treatment of rheumatoid arthritis by Rhododendron molle G. Don: the anti-inflammatory mechanism of its extract was elucidated by network analysis combined with experimental verification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Grayanane and leucothane diterpenoids from the leaves of Rhododendron micranthum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Grayanane Diterpenoid Glucosides from the Leaves of Rhododendron micranthum and Their Bioactivities Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

The Biological Activity of Rhodojaponin V: A Predictive Technical Guide Based on Grayanane Diterpenoid Analogs

Disclaimer: Publicly available research specifically detailing the biological activity, quantitative data, and mechanisms of action for Rhodojaponin V is extremely limited. This technical guide has been constructed based on comprehensive data from its close structural analogs, Rhodojaponin III and Rhodojaponin VI, which are also grayanane diterpenoids isolated from Rhododendron species. The information presented herein serves as a predictive framework for the potential biological activities of this compound, intended to guide future research and drug development efforts. All data, protocols, and pathways should be considered representative of this chemical class until validated by direct experimentation on this compound.

Introduction

This compound is a member of the grayanane diterpenoid family, a class of natural products isolated from plants of the Rhododendron genus. These compounds are known for a wide spectrum of biological activities, ranging from potent toxicity at high doses to therapeutic effects like analgesia and anti-inflammatory action at lower concentrations. While this compound itself remains largely uncharacterized, extensive research on its analogs, particularly Rhodojaponin III and Rhodojaponin VI, provides a strong foundation for predicting its pharmacological profile. This guide synthesizes the available data on these related compounds to build a comprehensive overview of the potential bioactivities of this compound for researchers, scientists, and drug development professionals. The primary activities observed for this class of compounds include antinociceptive (pain-relieving), anti-inflammatory, and insecticidal effects.

Potential Antinociceptive and Anti-Inflammatory Activity

Based on studies of its analogs, this compound is predicted to possess significant antinociceptive and anti-inflammatory properties. Research on Rhodojaponin III demonstrates efficacy in various models of nociceptive, inflammatory, and neuropathic pain. The primary mechanisms appear to involve the modulation of ion channels and key inflammatory signaling pathways.

Quantitative Data on Analog Compounds

The following tables summarize the quantitative data for the antinociceptive and anti-inflammatory effects of Rhodojaponin III and VI.

Table 1: Antinociceptive Activity of Rhodojaponin Analogs in Animal Models

| Compound | Test Model | Species | Route | Effective Dose | Endpoint |

| Rhodojaponin III | Acetic Acid Writhing Test | Rodent | Oral | 0.05 - 0.10 mg/kg | Significant inhibition of writhing[1] |

| Rhodojaponin III | Hot Plate Test | Rodent | Oral | 0.20 mg/kg | Reduced latency of nociceptive response[1] |

| Rhodojaponin III | Tail-Immersion Test | Rodent | Oral | 0.20 mg/kg | Reduced latency of nociceptive response[1] |

| Rhodojaponin III | Formalin Test | Rodent | Oral | 0.05 mg/kg | Significant inhibition of pain response[1] |

| Rhodojaponin III | Chronic Constriction Injury (CCI) | Rat | Oral | 0.30 mg/kg | Improved hyperalgesia[1] |

| Rhodojaponin VI | Chronic Constriction Injury (CCI) | Rat | i.p. | ≥ 0.01 mg/kg | Increased paw withdrawal threshold[2] |

| This compound | - | - | - | Data Not Available | - |

Table 2: Mechanistic Quantitative Data for Rhodojaponin Analogs

| Compound | Target/Assay | System | Value |

| Rhodojaponin VI | Voltage-Gated Sodium Channels | - | Mild inhibition (IC50 > 200 µM)[3] |

| Rhodojaponin VI | Cav2.2 Calcium Channel | HEK-293 Cells | Indirectly reduces activity via NSF protein[2] |

| This compound | - | - | Data Not Available |

Signaling Pathways

The anti-inflammatory effects of Rhodojaponin III have been linked to the suppression of the NF-κB signaling pathway, a central regulator of inflammation. Specifically, it has been shown to modulate the TLR4/MyD88/NF-κB pathway.[4] This pathway is critical for the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

Figure 1: Predicted inhibition of the TLR4/MyD88/NF-κB pathway by this compound.

Rhodojaponin VI presents an alternative analgesic mechanism by indirectly modulating voltage-gated calcium channels (Cav2.2). It does not block the channel directly but binds to the N-ethylmaleimide-sensitive fusion (NSF) protein, which in turn reduces the trafficking of Cav2.2 channels to the cell membrane, thereby decreasing calcium current intensity and neuronal excitability.[2][5]

Figure 2: Indirect modulation of Cav2.2 channels by Rhodojaponin VI.

Key Experimental Protocols

This protocol assesses peripheral analgesic activity by measuring the reduction in abdominal constrictions (writhes) induced by an irritant.

-

Animals: Male Kunming mice (18-22 g).

-

Acclimation: Animals are acclimated for at least one week before the experiment.

-

Grouping: Mice are randomly divided into a control group (vehicle), a positive control group (e.g., aspirin), and experimental groups receiving different doses of the test compound (e.g., 0.05, 0.10 mg/kg Rhodojaponin III, orally).[1]

-

Administration: The test compound or vehicle is administered orally.

-

Induction: After a set period (e.g., 30 minutes), a 0.6% solution of acetic acid in saline is injected intraperitoneally (i.p.).

-

Observation: Immediately after injection, mice are placed in an observation chamber. The number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) is counted for 15 minutes.

-

Analysis: The percentage of inhibition is calculated using the formula: [(C-T)/C] x 100, where C is the mean number of writhes in the control group and T is the mean number of writhes in the treated group.

This electrophysiological technique is used to measure ion currents across the membrane of a single cell, providing direct evidence of ion channel modulation.

-

Cell Culture: HEK-293 cells stably expressing the ion channel of interest (e.g., Cav2.2) are cultured under standard conditions (e.g., 37°C, 5% CO₂).[2]

-

Preparation: Cells are plated onto glass coverslips for recording. The external solution (bath) contains physiological concentrations of ions (e.g., NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose).

-

Recording: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the cell's cytoplasm and is pressed against a cell. Suction is applied to form a high-resistance seal ("giga-seal").

-

Whole-Cell Configuration: A further pulse of suction ruptures the cell membrane under the pipette tip, allowing electrical access to the cell's interior.

-

Voltage Clamp: The membrane potential is held at a specific voltage (e.g., -80 mV). Depolarizing voltage steps (e.g., to +10 mV for 150 ms) are applied to elicit ion currents through the channels.[6]

-

Drug Application: The test compound (e.g., 30 µM Rhodojaponin VI) is applied to the bath (for extracellular targets) or included in the pipette solution (for intracellular targets).[6]

-

Data Acquisition: Currents are recorded before and after drug application. The amplitude and kinetics of the currents are analyzed to determine the effect of the compound.

Figure 3: General workflow for a whole-cell patch clamp experiment.

Potential Insecticidal Activity

Compounds from Rhododendron molle are historically known for their insecticidal properties. Studies on Rhodojaponin III confirm this activity, suggesting it acts as an antifeedant, stomach poison, contact toxicant, and insect growth inhibitor. Therefore, this compound is likely to exhibit similar activities against various insect pests.

Quantitative Data on an Analog Compound

Table 3: Insecticidal Activity of Rhodojaponin III against Pieris rapae (Imported Cabbage Worm)

| Activity Type | Larval Instar | Metric | Value (mg L⁻¹) | Time Point |

| Antifeedant | 3rd | AFC₅₀ | 1.16 | 24 h |

| Antifeedant | 5th | AFC₅₀ | 15.85 | 24 h |

| Stomach Poison | 3rd | LC₅₀ | 2.84 | 96 h |

| Stomach Poison | 5th | LC₅₀ | 9.53 | 96 h |

| Growth Inhibition | 3rd | IC₅₀ | 1.36 | - |

| Growth Inhibition | 5th | IC₅₀ | 11.28 | - |

| This compound | - | - | Data Not Available | - |

AFC₅₀: Median Antifeedant Concentration; LC₅₀: Median Lethal Concentration; IC₅₀: Median Inhibitory Concentration. Data sourced from PubMed.[7]

Table 4: Contact Toxicity of Rhodojaponin III against Pieris rapae

| Larval Instar | Metric | Value (mg kg⁻¹) | Time Point |

| 3rd | LD₅₀ | 1.18 | 72 h |

| 5th | LD₅₀ | 34.09 | 72 h |

| This compound | - | Data Not Available | - |

LD₅₀: Median Lethal Dose. Data sourced from PubMed.[7]

Key Experimental Protocol

This protocol measures the deterrence of a compound against insect feeding.

-

Preparation of Discs: Leaf discs (e.g., 2 cm diameter) are punched from fresh cabbage leaves.

-

Treatment: Discs are individually dipped in different concentrations of the test compound (e.g., Rhodojaponin III dissolved in acetone) for several seconds. Control discs are dipped in the solvent alone. Discs are air-dried to evaporate the solvent.

-

Experimental Setup: One treated leaf disc is placed in a Petri dish lined with moistened filter paper.

-

Insect Introduction: A single, pre-weighed larva (e.g., 3rd instar P. rapae) that has been starved for 4 hours is introduced into each Petri dish.

-

Incubation: The dishes are kept in a controlled environment (e.g., 25±1°C, 14:10 L:D photoperiod).

-

Measurement: After 24 hours, the remaining area of each leaf disc is measured using a leaf area meter or image analysis software.

-

Analysis: The antifeedant activity is calculated, and the median antifeedant concentration (AFC₅₀) is determined using probit analysis.

Other Potential Activities and Toxicity

-

Anticancer Activity: While not directly demonstrated for this compound, other diterpenoids and extracts from related plants have shown cytotoxic effects against various cancer cell lines.[8] The mechanisms often involve the induction of apoptosis and inhibition of key survival pathways like PI3K/Akt. Further investigation into this compound's potential in this area is warranted.

-

Neurotoxicity and Cardiotoxicity: It is crucial to note that grayanane diterpenoids, including this compound, are identified as toxic constituents of Rhododendron molle.[6] At elevated doses, they can cause neurotoxicity and cardiotoxicity, potentially by persistently activating voltage-gated sodium channels, leading to cellular overstimulation. This toxic profile necessitates careful dose-finding studies for any therapeutic application.

Conclusion and Future Directions

While this compound remains an understudied natural product, the wealth of data on its analogs, Rhodojaponin III and VI, provides a compelling, albeit predictive, guide to its biological potential. The evidence strongly suggests that this compound is a promising candidate for investigation as an analgesic and anti-inflammatory agent, with a likely mechanism involving the modulation of ion channels and the NF-κB signaling pathway. It may also hold potential as a bio-insecticide.

The critical next step for the scientific community is the direct experimental validation of these predicted activities. Future research should focus on:

-

Isolation and Purification: Securing a sufficient quantity of pure this compound for comprehensive biological screening.

-

In Vitro Assays: Determining its cytotoxic profile (IC₅₀ values) against a panel of cell lines and its specific effects on key ion channels (sodium, calcium) and inflammatory targets (e.g., COX-2, iNOS).

-

Signaling Pathway Analysis: Using techniques like Western blotting and reporter assays to confirm its impact on the NF-κB, MAPK, and other relevant pathways in appropriate cell models.

-

In Vivo Efficacy and Safety: Conducting well-defined animal studies to confirm its antinociceptive and anti-inflammatory effects and to establish a therapeutic window by carefully assessing its neurotoxic and cardiotoxic potential.

By systematically addressing these research gaps, the true therapeutic potential of this compound can be unlocked, potentially leading to the development of novel drugs for pain, inflammation, and pest control.

References

- 1. Evaluation of Rhodojaponin III from Rhododendron molle G. Don on oral antinociceptive activity, mechanism of action, and subacute toxicity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rhodojaponin VI indirectly targets Cav2.2 channels via N-ethylmaleimide-sensitive fusion protein to alleviate neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Treatment of rheumatoid arthritis by Rhododendron molle G. Don: the anti-inflammatory mechanism of its extract was elucidated by network analysis combined with experimental verification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rhodojaponin VI indirectly targets Cav2.2 channels via N-ethylmaleimide-sensitive fusion protein to alleviate neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A Study on the Pharmacological Effects and Mechanism of Rhodojaponin III in Rheumatoid Arthritis [imrpress.com]

Rhodojaponin V: A Literature Review of a Bioactive Grayanane Diterpenoid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodojaponin V is a member of the grayanane class of diterpenoids, a group of complex natural products predominantly found in plants of the Ericaceae family, most notably in various Rhododendron species.[1][2][3][4] These compounds are renowned for their diverse and potent biological activities, which have attracted significant interest from the phytochemical and pharmacological research communities.[1][2][3][4] While historically known for their toxicity, recent studies have revealed that at lower, controlled doses, certain grayanane diterpenoids, including the broader class to which this compound belongs, possess significant therapeutic potential, particularly as analgesic and anti-inflammatory agents.[5][6]

This technical guide provides a comprehensive literature review of this compound and its closely related, more extensively studied analogs, Rhodojaponin III and Rhodojaponin VI. Due to a notable scarcity of specific quantitative data and detailed mechanistic studies on this compound in publicly available scientific literature, this review leverages the wealth of information on its structural relatives to infer its potential biological activities and mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

History and Discovery

Grayanane diterpenoids have been known for centuries due to the toxic properties of plants that produce them, such as various species of Rhododendron.[4] Traditional Chinese medicine has utilized Rhododendron molle G. Don for the treatment of pain and inflammation for thousands of years.[7][8] The isolation and structural elucidation of the various grayanane diterpenoids, including the rhodojaponins, began in earnest with the advancement of chromatographic and spectroscopic techniques in the 20th century. While specific historical details on the discovery of this compound are sparse, it was identified as one of the many diterpenoid constituents of Rhododendron molle.[5] The focus of much of the subsequent pharmacological research has been on the more abundant or more biologically active analogs, such as Rhodojaponin III and VI.[9][10]

Pharmacological Activities

The primary pharmacological activities attributed to the grayanane diterpenoids from Rhododendron molle are their analgesic and anti-inflammatory effects.[5][6] While direct quantitative data for this compound is limited, the activities of Rhodojaponin III and VI provide a strong indication of its potential therapeutic applications.

Analgesic Activity

Numerous studies have demonstrated the potent antinociceptive effects of Rhodojaponin III and VI in various animal models of pain.[8][9][11][12][13] These effects have been observed in models of acute pain, inflammatory pain, and neuropathic pain.[7][8][9] The analgesic potency of some of these compounds has been reported to be comparable to or even greater than that of morphine in certain assays.[11][13]

Anti-inflammatory Activity

The anti-inflammatory properties of rhodojaponins are well-documented.[6][14] Extracts of Rhododendron molle and isolated diterpenoids have been shown to inhibit the production of pro-inflammatory mediators and reduce inflammation in animal models.[5][14] For instance, Rhodojaponin II has been shown to inhibit the secretion of inflammatory cytokines in human rheumatoid arthritis fibroblast-like synoviocytes.[15] Similarly, studies on Rhodojaponin III have demonstrated its ability to reduce the levels of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α.[14]

Quantitative Data on Related Rhodojaponins

The following tables summarize the available quantitative data for the biological activities of Rhodojaponin III and VI, which may serve as a reference for the potential potency of this compound.

Table 1: Analgesic Activity of Rhodojaponin Analogs

| Compound | Animal Model | Assay | Effective Dose | Inhibition Rate (%) | Reference |

| Rhodojaponin III | Mice | Acetic Acid-Induced Writhing | 0.05 mg/kg | Significant Inhibition | [9] |

| Rhodojaponin III | Mice | Acetic Acid-Induced Writhing | 0.10 mg/kg | Significant Inhibition | [9] |

| Rhodojaponin III | Rodents | Hot Plate Test | 0.20 mg/kg | Reduced Latency | [9] |

| Rhodojaponin III | Rodents | Tail-Immersion Test | 0.20 mg/kg | Reduced Latency | [9] |

| Rhodojaponin III | CCI-induced Rats | Neuropathic Pain | 0.30 mg/kg | Improved Hyperalgesia | [9] |

| Rhodojaponin VI | Mice | Inflammatory Pain | 0.3 mg/kg | Considerable Anti-nociceptive Activity | [8] |

| Rhodojaponin VI | Mice | Peripheral Neuropathic Pain | 0.6 mg/kg | Considerable Anti-nociceptive Activity | [8] |

| 17-Hydroxygrayanotoxin XIX | Mice | HOAc-induced Writhing | 0.04 mg/kg | 56.3 | [12] |

| 17-Hydroxygrayanotoxin XIX | Mice | HOAc-induced Writhing | 0.2 mg/kg | 64.8 | [12] |

| Rhodomollein X | Mice | HOAc-induced Writhing | 0.04 mg/kg | More potent than morphine | [12] |

| Rhodojaponin VI | Mice | HOAc-induced Writhing | 0.04 mg/kg | More potent than morphine | [12] |

Table 2: Anti-inflammatory Activity of Rhodojaponin Analogs

| Compound | Cell Line/Model | Assay | Concentration | Effect | Reference |

| Diterpenoids from R. molle | RAW264.7 macrophages | Nitric Oxide Production Inhibition | 2.8 to 35.4 μM (IC50) | Significant Inhibition | [11] |

| Rhodojaponin III | TNF-α-induced HUVECs | IL-6, IL-1β, TNF-α Secretion | Not specified | Decreased Levels | [14][16] |

| Rhodojaponin II | TNF-α-induced MH7A cells | IL-1β, IL-6, MMP-1 mRNA expression and concentrations | Not specified | Repressed | [15] |

Table 3: Cytotoxicity Data for Rhodojaponin III

| Compound | Cell Line | Assay | LD50/IC50 | Reference |

| Rhodojaponin III | Caco-2 cells | MTT Assay | Not specified (good biocompatibility) | [7] |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of scientific research. Below are summaries of key experimental protocols used in the study of rhodojaponins, which can be adapted for investigating this compound.

Acetic Acid-Induced Writhing Test (for Analgesic Activity)

This widely used model assesses peripheral analgesic activity.

-

Animals: Male and female ICR mice are typically used.[7]

-

Procedure:

-

Mice are pre-treated with the test compound (e.g., Rhodojaponin III at 0.10 mg/kg, administered intraperitoneally or orally) or a vehicle control.[7][9]

-

After a set period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce writhing (a characteristic stretching and constriction of the abdomen).[7]

-

The number of writhes is counted for a specific duration (e.g., 15 or 20 minutes) following the acetic acid injection.[7]

-

-

Data Analysis: The percentage of inhibition of writhing is calculated by comparing the mean number of writhes in the treated group to the control group. A significant reduction in the number of writhes indicates an analgesic effect.[7]

Hot Plate Test (for Analgesic Activity)

This method evaluates central analgesic activity.

-

Animals: Rodents are placed on a heated plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).[9]

-

Procedure:

-

The latency to a nociceptive response (e.g., licking of the hind paws or jumping) is recorded as the baseline.

-

Animals are then treated with the test compound or vehicle.

-

The latency to the nociceptive response is measured again at various time points after treatment.

-

-

Data Analysis: An increase in the latency period compared to the baseline and the control group indicates a central analgesic effect.[9]

Inhibition of Nitric Oxide (NO) Production in Macrophages (for Anti-inflammatory Activity)

This in vitro assay assesses the potential of a compound to inhibit inflammatory mediators.

-

Cell Line: RAW264.7 mouse macrophages are commonly used.[11]

-

Procedure:

-

Cells are cultured in a suitable medium and plated in 96-well plates.

-

The cells are pre-treated with various concentrations of the test compound for a specific duration.

-

Inflammation is induced by adding lipopolysaccharide (LPS).

-

After an incubation period (e.g., 24 hours), the amount of nitric oxide produced in the culture supernatant is measured using the Griess reagent.

-

-

Data Analysis: The percentage of inhibition of NO production is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of NO production) is determined.[11]

Measurement of Pro-inflammatory Cytokines (for Anti-inflammatory Activity)

This assay quantifies the effect of a compound on the production of key inflammatory signaling molecules.

-

Cell Line/Model: Human umbilical vein endothelial cells (HUVECs) or animal models of inflammation (e.g., collagen-induced arthritis in rats) can be used.[14][16]

-

Procedure:

-

In vitro: Cells are stimulated with an inflammatory agent (e.g., TNF-α) in the presence or absence of the test compound.

-

In vivo: Animals are treated with the test compound, and serum or tissue samples are collected.

-

The levels of pro-inflammatory cytokines (e.g., IL-6, IL-1β, TNF-α) in the cell culture supernatant or biological samples are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

-

Data Analysis: A reduction in the levels of these cytokines in the treated groups compared to the control groups indicates anti-inflammatory activity.[14][16]

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms underlying the biological activities of this compound have not been elucidated. However, studies on its close analogs provide valuable insights into the potential signaling pathways involved.

Ion Channel Modulation

A prominent mechanism of action for grayanane diterpenoids is the modulation of ion channels.[9][10]

-

Voltage-Gated Sodium Channels (VGSCs): Rhodojaponin III has been shown to mildly block voltage-gated sodium channels, which is believed to contribute to its analgesic effects in nociceptive and neuropathic pain.[9]

-

Cav2.2 Channels: Research on Rhodojaponin VI has revealed an indirect targeting mechanism of Cav2.2 (N-type) voltage-gated calcium channels. Rhodojaponin VI binds to the N-ethylmaleimide-sensitive fusion protein (NSF), which in turn modulates the trafficking of Cav2.2 channels to the cell membrane, ultimately reducing calcium influx and nociceptive signaling.[10][17][18]

Given the structural similarity, it is plausible that this compound also exerts its effects through the modulation of one or more types of ion channels.

Caption: Proposed signaling pathway for Rhodojaponin VI-mediated analgesia.

Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of rhodojaponins are likely mediated through the modulation of key inflammatory signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

-

NF-κB Pathway: The NF-κB signaling pathway is a central regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory drugs. Diterpenoids from Rhododendron molle have been shown to inhibit the activation of the NF-κB pathway, thereby reducing the expression of pro-inflammatory genes.[14] Rhodojaponin II, for example, has been found to repress TNF-α-induced activation of the NF-κB pathway.[15]

-

MAPK Pathway: The MAPK signaling cascade is another critical pathway involved in inflammation. While direct evidence for the effect of rhodojaponins on this pathway is still emerging, it is a known target for many natural anti-inflammatory compounds.

Caption: General anti-inflammatory signaling pathways potentially modulated by rhodojaponins.

Conclusion and Future Directions

This compound, as a member of the grayanane diterpenoid family from Rhododendron species, holds significant promise as a lead compound for the development of novel analgesic and anti-inflammatory drugs. While direct and detailed research on this compound is currently limited, the extensive studies on its close analogs, Rhodojaponin III and VI, provide a strong foundation for understanding its potential biological activities and mechanisms of action. The modulation of ion channels and the inhibition of key inflammatory signaling pathways, such as NF-κB, are likely to be central to its therapeutic effects.

Future research should focus on the following areas to fully elucidate the potential of this compound:

-

Isolation and Purification: Development of efficient methods for the isolation and purification of this compound in sufficient quantities for comprehensive pharmacological testing.

-

Quantitative Pharmacological Studies: Determination of key pharmacological parameters such as IC50 and EC50 values for its analgesic and anti-inflammatory activities using a range of in vitro and in vivo models.

-

Mechanism of Action Studies: Detailed investigation into its molecular targets, including its effects on various ion channels and its modulation of inflammatory signaling pathways like NF-κB and MAPK.

-

Toxicology Studies: A thorough assessment of its toxicological profile to establish a safe therapeutic window.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of derivatives of this compound to optimize its potency and reduce its toxicity.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound and other related grayanane diterpenoids, paving the way for the development of new and effective treatments for pain and inflammatory disorders.

References

- 1. Recent Advances in Grayanane Diterpenes: Isolation, Structural Diversity, and Bioactivities from Ericaceae Family (2018-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An overview of grayanane diterpenoids and their biological activities from the Ericaceae family in the last seven years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Rhododendron molle G. Don Extract Induces Apoptosis and Inhibits Migration in Human Colorectal Cancer Cells and Potential Anticancer Components Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Research progress on heteroterpene and meroterpenoid compounds from the Rhododendron genus and their NMR characterization and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rhodojaponin III-Loaded Chitosan Derivatives-Modified Solid Lipid Nanoparticles for Multimodal Antinociceptive Effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of Rhodojaponin III from Rhododendron molle G. Don on oral antinociceptive activity, mechanism of action, and subacute toxicity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rhodojaponin VI indirectly targets Cav2.2 channels via N-ethylmaleimide-sensitive fusion protein to alleviate neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Structurally diverse analgesic diterpenoids from the flowers of Rhododendron molle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Study on the Pharmacological Effects and Mechanism of Rhodojaponin III in Rheumatoid Arthritis [imrpress.com]

- 15. Rhodojaponin II inhibits TNF-α-induced inflammatory cytokine secretion in MH7A human rheumatoid arthritis fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. article.imrpress.com [article.imrpress.com]

- 17. researchgate.net [researchgate.net]

- 18. Rhodojaponin VI indirectly targets Cav2.2 channels via N-ethylmaleimide-sensitive fusion protein to alleviate neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

The Mechanism of Action of Rhodojaponin V: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodojaponin V is a grayanane diterpenoid isolated from plants of the Rhododendron genus, which have a long history in traditional medicine for treating inflammatory conditions and pain. While research directly focused on this compound is emerging, a comprehensive understanding of its mechanism of action can be elucidated by examining the well-documented activities of its close structural analogs, Rhodojaponin III and Rhodojaponin VI. This technical guide synthesizes the current knowledge, focusing on the molecular targets and signaling pathways implicated in the pharmacological effects of this class of compounds. The primary activities of Rhodojaponins appear to revolve around the modulation of ion channels and the inhibition of key inflammatory and cell survival pathways, positioning them as compounds of interest for neuropathic pain, inflammatory disorders, and oncology.

Core Mechanisms of Action

The biological activities of this compound and its analogs are multifaceted, with key mechanisms including the modulation of voltage-gated ion channels and the inhibition of critical inflammatory and oncogenic signaling pathways.

Modulation of Voltage-Gated Ion Channels

A primary mechanism for the analgesic effects of Rhodojaponins is their interaction with voltage-gated ion channels, which are crucial for the generation and propagation of action potentials in excitable cells, including neurons.

-

Indirect Inhibition of Cav2.2 (N-type) Calcium Channels: Rhodojaponin VI has been demonstrated to alleviate neuropathic pain by indirectly targeting the Cav2.2 voltage-gated calcium channel. Instead of directly blocking the channel pore, it binds to the N-ethylmaleimide-sensitive fusion protein (NSF).[1] This interaction is thought to interfere with the NSF-mediated trafficking of Cav2.2 channels to the cell membrane, thereby reducing the density of functional channels and consequently decreasing Ca2+ current intensity.[1] This leads to a reduction in neuronal hyperexcitability and neurotransmitter release, which are key contributors to neuropathic pain states.[1][2]

-

Blockade of Voltage-Gated Sodium Channels: Rhodojaponin III has been shown to produce antinociceptive effects by mildly blocking voltage-gated sodium channels.[3][4] By inhibiting these channels, Rhodojaponin III can reduce the initiation and propagation of pain signals in sensory neurons.

Inhibition of Inflammatory Signaling Pathways

Rhodojaponins exhibit potent anti-inflammatory properties by targeting key signaling cascades that orchestrate the inflammatory response.

-

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Rhodojaponin III has been found to suppress inflammatory responses by modulating the TLR4/MyD88/NF-κB signaling pathway.[5] More specifically, it has been shown to inhibit the noncanonical NF-κB pathway by targeting NF-κB-inducing kinase (NIK).[6] By inhibiting NIK, Rhodojaponin III prevents the subsequent phosphorylation of IKKα and the processing of p100 to p52, which is necessary for the activation of this pathway. This leads to a downstream reduction in the expression of pro-inflammatory cytokines and chemokines like IL-6, IL-1β, and TNF-α.[6]

-

STAT3 Signaling Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in inflammation and cancer.[7][8] The diterpenoid fraction of Rhododendron molle, containing Rhodojaponins, has been shown to significantly reduce the levels of phosphorylated STAT1 and STAT3.[3] Inhibition of STAT3 phosphorylation prevents its dimerization, nuclear translocation, and subsequent transcription of target genes involved in cell proliferation, survival, and inflammation.[9] This positions Rhodojaponins as potential agents for STAT3-driven diseases.

Quantitative Data on Bioactivities

The following tables summarize the available quantitative data for Rhodojaponin analogs, providing insights into their potency and therapeutic potential.

| Compound | Assay | Target/Effect | Value | Cell Line/Model | Reference |

| Rhodojaponin VI | Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd) to NSF | 1.03 ± 0.65 μmol/L | Purified Protein | [1] |

| Rhodojaponin VI | Whole-cell Patch Clamp | Indirect inhibition of Cav2.2 currents | 30 µmol/L | HEK-293 cells | [10] |

| Rhodojaponin VI | FLIPR Calcium Flux Assay | Reduction of calcium signal in Cav2.2 channels | 30 µmol/L | Cav2.2-HEK 293 cells | [11] |

| Rhodojaponin III | Acetic Acid Writhing Test | Antinociceptive effect (in vivo) | 0.05 mg/kg | Rodent model | [4] |

| Rhodojaponin III | Formalin Test | Antinociceptive effect (in vivo) | 0.10 mg/kg | Rodent model | [4] |

| Rhodojaponin III | Hot Plate & Tail-immersion Tests | Antinociceptive effect (in vivo) | 0.20 mg/kg | Rodent model | [4] |

| Rhodojaponin III | Chronic Constriction Injury (CCI) Model | Improvement of hyperalgesia (in vivo) | 0.30 mg/kg | Rat model | [4] |

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

Experimental Workflow

Detailed Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology

-

Objective: To measure the effect of this compound on voltage-gated ion channel currents (e.g., Cav2.2) in a heterologous expression system (e.g., HEK-293 cells stably expressing the channel).

-

Cell Preparation: HEK-293 cells stably expressing the target ion channel are cultured on glass coverslips.

-

Recording:

-

Coverslips are transferred to a recording chamber on an inverted microscope and perfused with an external solution (e.g., containing in mM: 130 Choline-Cl, 20 TEA-Cl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH 7.4).

-

Borosilicate glass pipettes (3-5 MΩ) are filled with an internal solution (e.g., containing in mM: 140 Cs-methanesulfonate, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 HEPES, pH 7.3).

-

Whole-cell configuration is established.

-

Currents are evoked by a voltage-step protocol (e.g., a 150-ms depolarization step to +10 mV from a holding potential of -80 mV).[10]

-

After establishing a stable baseline recording, this compound is applied via the perfusion system at desired concentrations.

-

Changes in current amplitude and kinetics are recorded and analyzed.

-

Western Blotting for Signaling Pathway Analysis

-

Objective: To determine the effect of this compound on the expression and phosphorylation status of key proteins in the NF-κB and STAT3 pathways.

-

Protocol:

-

Cells (e.g., macrophages, synoviocytes) are seeded and treated with an inflammatory stimulus (e.g., LPS or TNF-α) in the presence or absence of this compound for a specified time.

-

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-IKKα, IKKα, p-p65, p65, β-actin).

-

The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

-

In Vivo Model of Neuropathic Pain (Chronic Constriction Injury - CCI)

-

Objective: To evaluate the analgesic efficacy of this compound in a preclinical model of neuropathic pain.

-

Procedure:

-

Adult male Sprague-Dawley rats are anesthetized.

-

The common sciatic nerve is exposed at the mid-thigh level.

-

Four loose ligatures are tied around the nerve.

-

The incision is closed.

-

After a recovery period (e.g., 7-14 days) to allow for the development of neuropathic pain, baseline pain sensitivity is measured.

-

Mechanical Allodynia Measurement: Paw withdrawal threshold is assessed using von Frey filaments of increasing stiffness applied to the plantar surface of the hind paw.

-

Thermal Hyperalgesia Measurement: Paw withdrawal latency is measured using a radiant heat source (e.g., Hargreaves apparatus).

-

Animals are treated with this compound (e.g., intraperitoneal injection) or vehicle.

-

Pain sensitivity is reassessed at various time points post-administration to determine the compound's effect.[1]

-

Conclusion and Future Directions

The available evidence strongly suggests that this compound, likely acting through mechanisms similar to its well-characterized analogs Rhodojaponin III and VI, exerts its pharmacological effects primarily through the modulation of neuronal ion channels and the inhibition of pro-inflammatory signaling pathways such as NF-κB and STAT3. These mechanisms provide a solid foundation for its observed analgesic and anti-inflammatory properties.

For drug development professionals, the dual action on both neuronal excitability and inflammation makes this class of compounds particularly attractive for complex conditions like neuropathic pain and rheumatoid arthritis. However, a significant knowledge gap remains concerning the specific molecular interactions and quantitative pharmacology of this compound itself.

Future research should prioritize:

-

Direct Target Identification: Employing techniques such as thermal proteome profiling to identify the direct binding partners of this compound.

-

Quantitative Pharmacological Profiling: Determining the binding affinities (Kd), and inhibitory (IC50) or effective (EC50) concentrations of this compound against its specific targets.

-

Head-to-Head Comparison: Directly comparing the potency and efficacy of this compound, III, and VI in standardized in vitro and in vivo assays.

-

Pharmacokinetic and Toxicological Studies: Characterizing the ADME (absorption, distribution, metabolism, and excretion) and safety profile of this compound to assess its therapeutic window.

Addressing these areas will be crucial for translating the therapeutic potential of this compound into clinical applications.

References

- 1. Rhodojaponin VI indirectly targets Cav2.2 channels via N-ethylmaleimide-sensitive fusion protein to alleviate neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Voltage-Gated Ion Channels in Neuropathic Pain Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of Rhodojaponin III from Rhododendron molle G. Don on oral antinociceptive activity, mechanism of action, and subacute toxicity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Treatment of rheumatoid arthritis by Rhododendron molle G. Don: the anti-inflammatory mechanism of its extract was elucidated by network analysis combined with experimental verification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Study on the Pharmacological Effects and Mechanism of Rhodojaponin III in Rheumatoid Arthritis [imrpress.com]

- 7. Oridonin induces apoptosis in HGC-27 cells by activating the JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Inhibition of the STAT3 Signaling Pathway Contributes to the Anti-Melanoma Activities of Shikonin [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Toxicological Profile of Rhodojaponin V: An In-depth Technical Guide

Introduction to Rhodojaponin V and Grayanane Diterpenoids

This compound is a member of the grayanane diterpenoids, a class of neurotoxins found in various plants of the Ericaceae family, most notably in the genus Rhododendron.[1][2] These compounds are responsible for the toxic properties of plants like Rhododendron molle.[3] While possessing potential therapeutic applications, including analgesic and anti-inflammatory effects, their inherent toxicity presents a significant challenge for clinical development.[4][5] Grayanane diterpenoids are characterized by a unique 5/7/6/5 tetracyclic carbon skeleton.[4] The toxicity of these compounds is primarily attributed to their interaction with voltage-gated sodium channels.[2][6]

General Toxicological Profile of Grayanane Diterpenoids

The toxicity of grayanane diterpenoids, often referred to as grayanotoxins, is well-documented, with historical accounts of "mad honey" poisoning from bees foraging on Rhododendron nectar.[1][2]

Acute Toxicity

Oral ingestion of grayanane diterpenoids can lead to severe acute toxicity. For instance, Rhodojaponin III has demonstrated an LD50 of 7.609 mg/kg in mice when administered orally.[7] The toxic effects are dose-dependent and can manifest shortly after ingestion.[8]

Subacute and Chronic Toxicity

Prolonged exposure to lower doses of grayanane diterpenoids may also lead to adverse health effects. Studies on Rhodojaponin III suggest that long-term oral administration at doses of 0.375 mg/kg and above may cause side effects, including leukopenia (a decrease in white blood cells) and abnormal liver function.[6][9]

Organ-Specific Toxicity

The primary target organs for grayanane diterpenoid toxicity are the nervous and cardiovascular systems due to their mechanism of action on ion channels.[8][10] However, as indicated by studies on Rhodojaponin III, the liver may also be affected, highlighting the potential for hepatotoxicity.[6][9]

Quantitative Toxicological Data

The following table summarizes the available quantitative toxicity data for Rhodojaponin analogs. It is crucial to note the absence of specific data for this compound.

| Compound | Test Species | Route of Administration | Toxicity Endpoint | Value | Reference |

| Rhodojaponin III | Mouse | Oral | LD50 | 7.609 mg/kg | [7] |

| Rhodojaponin III | Rodent | Oral (long-term) | NOAEL (potential) | < 0.375 mg/kg | [6][9] |

Abbreviation: LD50: Lethal Dose, 50%; NOAEL: No-Observed-Adverse-Effect Level.

Mechanism of Toxicity and Signaling Pathways

The primary mechanism of toxicity for grayanane diterpenoids involves their binding to voltage-gated sodium channels in the cell membranes of neurons.[2] This binding prevents the inactivation of these channels, leading to a persistent influx of sodium ions and a state of continuous cell excitation.[2][10]

This prolonged depolarization affects the nervous and cardiovascular systems, causing symptoms such as dizziness, hypotension, and bradycardia.[1][11] The continuous stimulation of the vagus nerve is a key factor in the observed cardiac effects.[10]

While the primary target is well-established, the downstream signaling pathways affected by this sustained cellular excitation are less characterized. Research on Rhodojaponin VI has identified N-ethylmaleimide-sensitive fusion protein (NSF) as a target, which in turn modulates the trafficking of Cav2.2 channels, suggesting a more complex mechanism than direct channel activation alone.[12]

Below is a simplified representation of the primary toxic mechanism of grayanane diterpenoids.

References

- 1. Grayanotoxin poisoning: 'mad honey disease' and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Grayanotoxin - Wikipedia [en.wikipedia.org]

- 3. Rhododendron Molle (Ericaceae): phytochemistry, pharmacology, and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An overview of grayanane diterpenoids and their biological activities from the Ericaceae family in the last seven years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in Grayanane Diterpenes: Isolation, Structural Diversity, and Bioactivities from Ericaceae Family (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rhodojaponin III-Loaded Chitosan Derivatives-Modified Solid Lipid Nanoparticles for Multimodal Antinociceptive Effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. temperate.theferns.info [temperate.theferns.info]

- 9. Evaluation of Rhodojaponin III from Rhododendron molle G. Don on oral antinociceptive activity, mechanism of action, and subacute toxicity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Grayanotoxin Poisoning: ‘Mad Honey Disease’ and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Grayanotoxins in Mad Honey: Mechanisms of Toxicity, Clinical Management, and Therapeutic Implications | Semantic Scholar [semanticscholar.org]

- 12. Rhodojaponin VI indirectly targets Cav2.2 channels via N-ethylmaleimide-sensitive fusion protein to alleviate neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

Rhodojaponin V: A Technical Guide on its Role in Traditional Medicine and Modern Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhodojaponin V is a grayanane-type diterpenoid found in plants of the Rhododendron genus, notably Rhododendron molle. Traditionally, this plant has been utilized in Chinese medicine for its analgesic and anti-inflammatory properties. Modern pharmacological studies, primarily on closely related analogs like Rhodojaponin III and VI, have begun to elucidate the mechanisms underlying these effects, revealing interactions with key signaling pathways and ion channels involved in pain and inflammation. This technical guide provides a comprehensive overview of the current understanding of this compound and its therapeutic potential, alongside its associated toxicities. Detailed experimental protocols, quantitative data from relevant studies, and visualizations of implicated signaling pathways are presented to facilitate further research and drug development efforts.

Introduction

Rhododendron molle (Blume) G. Don, a plant with a long history in traditional Chinese medicine for treating conditions such as rheumatism and pain, is the primary source of a class of grayanane diterpenoids, including this compound.[1] These compounds are recognized for their potent biological activities, which range from analgesic and anti-inflammatory effects at lower doses to significant neurotoxicity and cardiotoxicity at higher concentrations.[1] This dual nature of this compound and its congeners presents both an opportunity for therapeutic development and a challenge in terms of safety. This guide aims to provide a detailed technical overview of the ethnobotanical context, pharmacological properties, and molecular mechanisms of this compound, with a focus on data relevant to researchers and drug development professionals.

Traditional Medicine Context

The use of Rhododendron species in traditional medicine is well-documented, particularly in Asia. Preparations from these plants have been applied to alleviate pain, reduce inflammation associated with arthritis, and as an insecticide. The traditional knowledge surrounding Rhododendron molle highlights its potent effects, with an empirical understanding of dose-dependent toxicity.

Pharmacological Effects

The primary pharmacological effects attributed to this compound and its analogs are analgesic, anti-inflammatory, and neuroprotective. However, it is crucial to consider their cardiotoxic potential.

Analgesic Activity

Studies on Rhodojaponin III and VI have demonstrated significant antinociceptive effects in various animal models of pain.

-

Acute Pain Models: In the acetic acid-induced writhing test, a model for visceral pain, Rhodojaponin III has been shown to significantly inhibit the writhing response in mice.[2][3] Similarly, in the hot plate and tail-immersion tests, which measure the response to thermal pain, Rhodojaponin III increased the pain latency.[2]

-

Inflammatory Pain Models: The formalin test, which induces a biphasic pain response (an acute neurogenic phase followed by a persistent inflammatory phase), has been used to evaluate the anti-inflammatory and analgesic effects of Rhodojaponin III, showing inhibition of the pain response in both phases.[3]

-

Neuropathic Pain Models: In the chronic constriction injury (CCI) model, a model of neuropathic pain, both Rhodojaponin III and VI have been shown to improve hyperalgesia.[2][4]

Anti-inflammatory Activity

The anti-inflammatory properties of Rhodojaponin analogs are believed to be mediated through the inhibition of pro-inflammatory signaling pathways and the reduction of inflammatory mediators. Extracts of Rhododendron molle have been shown to inhibit the production of nitric oxide (NO) and the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[5] Studies on Rhodojaponin III have demonstrated its ability to reduce the levels of these pro-inflammatory cytokines.[6]

Neuroprotective Effects

While direct evidence for this compound is limited, the broader class of grayanane diterpenoids has been investigated for neuroprotective potential. The mechanism of action on ion channels in the nervous system suggests a potential for modulating neuronal activity, which could be relevant in neurodegenerative diseases. However, this is an area that requires more specific research.

Cardiotoxicity

A significant concern with grayanane diterpenoids is their cardiotoxicity.[1] At higher doses, these compounds can lead to hypotension, bradycardia, and arrhythmias. This toxicity is primarily attributed to their ability to activate voltage-gated sodium channels in cardiac muscle, leading to prolonged depolarization and disruption of normal heart rhythm.

Mechanism of Action

The biological effects of this compound and its analogs are mediated through their interaction with several molecular targets, including ion channels and key inflammatory signaling pathways.

Modulation of Ion Channels

-

Voltage-Gated Sodium Channels (VGSCs): Rhodojaponin III has been shown to mildly block voltage-gated sodium channels, which is a plausible mechanism for its analgesic effects, particularly in neuropathic pain.[2]

-

Cav2.2 Channels: Rhodojaponin VI has been found to indirectly target Cav2.2 (N-type) voltage-gated calcium channels. It does so by binding to the N-ethylmaleimide-sensitive fusion protein (NSF), which is involved in the trafficking of Cav2.2 channels to the cell membrane. By interfering with this process, Rhodojaponin VI reduces the density of Cav2.2 channels on the neuronal surface, thereby decreasing calcium influx and subsequent neurotransmitter release involved in pain signaling.[4][7]

Inhibition of Inflammatory Signaling Pathways

-

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. Rhodojaponin III has been shown to inhibit the NF-κB pathway, thereby suppressing the production of inflammatory cytokines.[6]

-

MAPK and PI3K/Akt Pathways: The mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways are also key regulators of inflammation. While direct evidence for this compound is pending, it is plausible that it may also modulate these pathways, similar to other natural anti-inflammatory compounds.

Quantitative Data

The following tables summarize the available quantitative data for the biological activities of Rhodojaponin analogs.

Table 1: Analgesic Activity of Rhodojaponin Analogs in Animal Models

| Compound | Animal Model | Test | Dose | Effect | Reference |

| Rhodojaponin III | Mice | Acetic Acid Writhing | 0.05 mg/kg | Significant inhibition | [2] |

| Rhodojaponin III | Mice | Acetic Acid Writhing | 0.10 mg/kg | Significant inhibition | [2] |

| Rhodojaponin III | Mice | Formalin Test | 0.05 mg/kg | Significant inhibition | [2] |

| Rhodojaponin III | Rodents | Hot Plate & Tail-Immersion | 0.20 mg/kg | Reduced latency | [2] |

| Rhodojaponin III | Rats | CCI Model | 0.30 mg/kg | Improved hyperalgesia | [2] |

| Rhodojaponin VI | Rats | CCI Model | ≥ 0.01 mg/kg (i.p.) | Increased paw withdrawal threshold and thermal withdrawal latency | [4] |

Table 2: Toxicity of Rhodojaponin Analogs

| Compound | Animal Model | Route | LD50 | Reference |

| Rhodojaponin III | Mice | Oral | 7.609 mg/kg | [3] |

Experimental Protocols

Extraction and Isolation of this compound

A general procedure for the isolation of grayanane diterpenoids from Rhododendron species is as follows:

-

Extraction: The dried and powdered plant material (e.g., flowers, leaves) is extracted with a solvent such as methanol or ethanol, often using hot reflux.[8]

-

Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Chromatography: The fraction containing the desired compounds is subjected to multiple rounds of column chromatography.

-

Silica Gel Chromatography: Initial separation is often performed on a silica gel column with a gradient of solvents (e.g., a mixture of chloroform and methanol).

-

Sephadex LH-20 Chromatography: Further purification can be achieved using a Sephadex LH-20 column to separate compounds based on size.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound is typically accomplished using preparative or semi-preparative reversed-phase HPLC (RP-HPLC) with a C18 column and a mobile phase such as a methanol-water or acetonitrile-water gradient.

-

Acetic Acid-Induced Writhing Test

This model is used to assess peripheral analgesic activity.

-

Animals: Male Kunming mice are typically used.

-

Procedure:

-

Mice are randomly divided into control and treatment groups.

-

The test compound (e.g., Rhodojaponin III) or vehicle is administered orally or intraperitoneally.

-

After a set period (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally.

-

The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 15-20 minutes) following the acetic acid injection.

-

The percentage of inhibition is calculated relative to the control group.[3]

-

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

This model is used to induce neuropathic pain-like behaviors.

-

Animals: Sprague-Dawley rats are commonly used.

-

Surgical Procedure:

-

Rats are anesthetized.

-

The sciatic nerve is exposed at the mid-thigh level.

-

Four loose ligatures are tied around the nerve.

-

-

Behavioral Testing:

-

Mechanical allodynia (increased sensitivity to a non-painful stimulus) is assessed using von Frey filaments.

-

Thermal hyperalgesia (increased sensitivity to a painful heat stimulus) is measured using a plantar test apparatus.

-

Baseline measurements are taken before surgery, and post-operative measurements are taken at various time points after administration of the test compound.[4]

-

NF-κB Inhibition Assay (in vitro)

This assay determines the effect of a compound on the NF-κB signaling pathway.

-

Cell Line: A human cell line, such as human umbilical vein endothelial cells (HUVECs) or RAW264.7 macrophages, is used.

-

Procedure:

-

Cells are cultured to an appropriate confluency.

-

Cells are pre-treated with various concentrations of the test compound (e.g., Rhodojaponin III) for a specific duration.

-

Inflammation is induced by adding a stimulant such as TNF-α or LPS.

-

After incubation, cells are lysed, and proteins are extracted.

-

The levels of key proteins in the NF-κB pathway (e.g., phosphorylated IKKα, p52) are measured by Western blotting.

-

The levels of downstream pro-inflammatory cytokines (e.g., IL-6, IL-1β, TNF-α) in the cell culture supernatant can be quantified using ELISA.[6]

-

Signaling Pathways and Experimental Workflows

References

- 1. Integrative network pharmacology, metabolomics and gut flora studies reveal mechanisms of action of Rhododendron molle (Blume) G. Don to ameliorate liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Rhodojaponin III from Rhododendron molle G. Don on oral antinociceptive activity, mechanism of action, and subacute toxicity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rhodojaponin III-Loaded Chitosan Derivatives-Modified Solid Lipid Nanoparticles for Multimodal Antinociceptive Effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rhodojaponin VI indirectly targets Cav2.2 channels via N-ethylmaleimide-sensitive fusion protein to alleviate neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Anti-Inflammatory Properties of Rhododendron molle Leaf Extract in LPS-Induced RAW264.7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Study on the Pharmacological Effects and Mechanism of Rhodojaponin III in Rheumatoid Arthritis [imrpress.com]

- 7. Rhodojaponin VI indirectly targets Cav2.2 channels via N-ethylmaleimide-sensitive fusion protein to alleviate neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Enigmatic Pathway to Rhodojaponin V: A Technical Guide to its Biosynthesis in Rhododendron

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look into the biosynthesis of Rhodojaponin V, a notable grayanane diterpenoid from Rhododendron species. This document provides a detailed overview of the current understanding of the biosynthetic pathway, compiles available quantitative data, outlines key experimental protocols, and visualizes the complex biological processes involved.

This compound belongs to the grayanotoxin family, a class of cyclic diterpenes known for their unique 5/7/6/5 ring system and diverse biological activities. While the complete biosynthetic pathway to this compound remains an active area of research, significant strides have been made in identifying the key precursors and enzymatic steps. This guide synthesizes the current knowledge to provide a foundational resource for further investigation and potential biotechnological applications.

The Biosynthetic Blueprint: From General Precursors to a Complex Diterpenoid

The journey to this compound begins with the universal precursors of all terpenoids, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units are synthesized through two primary pathways within the plant cell: the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.

The condensation of three molecules of IPP with one molecule of DMAPP, catalyzed by geranylgeranyl pyrophosphate synthase (GGPS), yields the 20-carbon precursor for all diterpenoids: geranylgeranyl pyrophosphate (GGPP).

The subsequent steps, specific to the formation of the grayanane skeleton, are believed to proceed as follows, primarily based on studies of Rhododendron molle:

-

Cyclization to ent-Kaurane: GGPP is first cyclized by a class II diterpene synthase, an ent-copalyl diphosphate synthase (CPS), to form ent-copalyl diphosphate. This intermediate is then further cyclized by a class I diterpene synthase, a kaurene synthase-like (KSL) enzyme, to produce the tetracyclic diterpene skeleton, ent-kaurane.

-

Hydroxylation of ent-Kaurane: The ent-kaurane skeleton undergoes hydroxylation at the 16α position, a reaction catalyzed by a cytochrome P450 monooxygenase (CYP450), to form 16α-hydroxy-ent-kaurane. This step is considered a key gateway to the grayanoid pathway.

-

Skeletal Rearrangement to the Grayanane Core: This is the most critical and least understood step. It is hypothesized that a CYP450-mediated oxidation initiates a cascade of rearrangements, transforming the 6/6/5/5 ring system of the kaurane backbone into the characteristic 5/7/6/5 grayanane skeleton. A species-specific expansion of the CYP71AU subfamily in Rhododendron molle has been identified as a likely source of the enzymes catalyzing this complex transformation.

-

Sequential Oxidations and Modifications: Following the formation of the core grayanane structure, a series of further hydroxylations and other modifications, catalyzed by additional CYP450s and potentially other enzymes, lead to the various grayanotoxins, including this compound. The precise sequence and the specific enzymes responsible for the final tailoring steps to yield this compound are yet to be fully elucidated.

A proposed logical flow for the early stages of this compound biosynthesis is depicted below:

Quantitative Insights into Grayanotoxin Production

While comprehensive quantitative data for every intermediate in the this compound pathway is not yet available, studies on various Rhododendron species have quantified the levels of major grayanotoxins. This data provides a valuable benchmark for understanding the metabolic flux towards these compounds.

| Compound | Plant Species | Tissue | Concentration Range | Analytical Method | Reference |

| Grayanotoxin I | Rhododendron brachycarpum | Dietary Supplements & Wine | 18.4 - 101,000 ng/mL | LC-MS/MS | [1] |

| Grayanotoxin III | Rhododendron brachycarpum | Dietary Supplements & Wine | 15.3 - 56,000 ng/mL | LC-MS/MS | [1] |

| Rhodojaponin II | Rhododendron molle | Rat Plasma (pharmacokinetics) | 2 - 1000 ng/mL (QC samples) | UPLC-MS/MS | [2] |

| Rhodojaponin III | Rhododendron molle | Rat Plasma (pharmacokinetics) | 1 - 200 ng/mL (calibration curve) | LC-MS/MS | [3] |

Key Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of genomic, transcriptomic, and biochemical approaches. Below are summaries of key experimental protocols that have been instrumental in this research.

Identification and Cloning of Candidate Biosynthesis Genes

A common workflow for identifying and cloning the genes involved in this compound biosynthesis is outlined below.

Protocol Summary: RNA-Seq and Candidate Gene Identification

-

Tissue Collection and RNA Extraction: Collect tissues known to produce grayanotoxins (e.g., young leaves, flowers) from the Rhododendron species of interest. Immediately freeze in liquid nitrogen and store at -80°C. Extract total RNA using a suitable plant RNA extraction kit, followed by DNase treatment to remove genomic DNA contamination.

-

Transcriptome Sequencing: Construct cDNA libraries from the high-quality RNA and perform high-throughput sequencing (e.g., Illumina platform).

-

Bioinformatic Analysis: Assemble the sequencing reads de novo to generate a transcriptome. Annotate the resulting unigenes by sequence similarity searches against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG).

-

Candidate Gene Selection: Identify putative terpene synthase (TPS) and cytochrome P450 (CYP450) genes based on their annotations. Analyze their expression levels in different tissues to correlate with grayanotoxin accumulation.

-

Gene Cloning: Design gene-specific primers based on the transcriptome sequences. Amplify the full-length coding sequences from cDNA using reverse transcription PCR (RT-PCR) and clone them into an appropriate vector for sequencing and subsequent functional characterization.

Functional Characterization of Diterpene Synthases

Protocol Summary: Heterologous Expression and in vitro Enzyme Assays

-

Heterologous Expression: Subclone the coding sequence of the candidate diterpene synthase into a suitable expression vector (e.g., pET-28a for E. coli or pESC-URA for yeast). Transform the expression construct into the appropriate host cells.

-

Protein Production and Purification: Induce protein expression (e.g., with IPTG in E. coli). Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

-

in vitro Enzyme Assay: Incubate the purified enzyme with the substrate GGPP in a suitable reaction buffer.

-

Product Analysis: Extract the reaction products with an organic solvent (e.g., hexane or ethyl acetate). Analyze the extracts by gas chromatography-mass spectrometry (GC-MS) to identify the cyclized diterpene products by comparing their mass spectra and retention times with authentic standards or library data.

Functional Characterization of Cytochrome P450 Enzymes

Protocol Summary: Heterologous Expression in Yeast and in vivo Bioconversion

-

Yeast Strain Engineering: Utilize a yeast strain (e.g., Saccharomyces cerevisiae) engineered to produce the diterpene substrate (e.g., ent-kaurane). This often involves co-expressing the relevant diterpene synthases.

-

Heterologous Expression of CYP450: Co-express the candidate Rhododendron CYP450 and a cytochrome P450 reductase (CPR) in the substrate-producing yeast strain. The CPR is essential for electron transfer to the P450.

-

in vivo Bioconversion: Culture the engineered yeast strain under conditions that promote both substrate production and CYP450 expression.

-

Metabolite Extraction and Analysis: Extract the metabolites from the yeast culture (both cells and supernatant). Analyze the extracts by LC-MS/MS to identify the oxidized products of the CYP450-catalyzed reaction.

Quantification of this compound and other Grayanotoxins

Protocol Summary: LC-MS/MS Analysis

-

Sample Preparation: Homogenize and extract the plant material or other sample matrices with a suitable solvent (e.g., methanol or acetonitrile). Perform a solid-phase extraction (SPE) cleanup to remove interfering compounds.

-

Chromatographic Separation: Separate the analytes on a reverse-phase C18 column using a gradient elution with a mobile phase typically consisting of water and acetonitrile with a small amount of formic acid to improve ionization.

-

Mass Spectrometric Detection: Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for each grayanotoxin of interest.

-

Quantification: Generate a calibration curve using authentic standards of the grayanotoxins to be quantified.

Future Outlook

The elucidation of the complete biosynthetic pathway of this compound and other grayanotoxins is on the horizon. The availability of the Rhododendron molle genome, coupled with advanced transcriptomic and metabolomic techniques, will facilitate the definitive identification and functional characterization of the remaining unknown enzymes, particularly the CYP450s responsible for the grayanane skeleton formation and its subsequent decorations. This knowledge will not only deepen our understanding of plant specialized metabolism but also pave the way for the metabolic engineering of microorganisms or plants for the sustainable production of these medicinally important compounds.

References

Pharmacological Properties of Rhodojaponin V: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively details the pharmacological activities of grayanane diterpenoids, particularly Rhodojaponin III and Rhodojaponin VI. However, specific experimental data on Rhodojaponin V is limited. This guide summarizes the known properties of the grayanotoxin family and provides detailed information on closely related analogues to infer the potential characteristics of this compound, highlighting areas for future research.

Introduction

This compound is a grayanane diterpenoid, a class of natural products found in various species of the Ericaceae family, including Rhododendron molle. These compounds are known for their dual toxic and therapeutic properties. While high doses of grayanotoxins can lead to neurotoxicity and cardiotoxicity, lower concentrations have demonstrated a range of promising pharmacological effects, including anti-inflammatory, analgesic, and anticancer activities. This document provides a comprehensive overview of the known and potential pharmacological properties of this compound, drawing comparisons with its well-studied analogues, Rhodojaponin III and Rhodojaponin VI.

Core Pharmacological Activities

The primary mechanism of action for many grayanotoxins involves the modulation of voltage-gated sodium channels.[1] However, recent studies on Rhodojaponin analogues have revealed more complex and nuanced interactions with various cellular targets.

Analgesic and Antinociceptive Effects

While direct studies on this compound are lacking, extensive research on Rhodojaponin III and VI demonstrates potent analgesic and antinociceptive properties. These effects are likely mediated through the modulation of ion channels involved in pain signaling.